![molecular formula C7H10N2O2 B071293 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 180741-46-2](/img/structure/B71293.png)
3-(5-methyl-1H-pyrazol-1-yl)propanoic acid
Overview
Description
3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is 1S/C7H10N2O2/c1-6-2-4-8-9(6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11) . This indicates that the molecule consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) attached to a propanoic acid group.Chemical Reactions Analysis
While specific chemical reactions involving 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid are not available, pyrazole derivatives are known to participate in various reactions. For instance, they can undergo N-arylation with aryl halides , [3+2] cycloaddition reactions with dialkyl azodicarboxylates , and Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a solid substance at room temperature . It has a melting point of 125-126 degrees Celsius .Scientific Research Applications
Chemical Properties
“3-(5-methyl-1H-pyrazol-1-yl)propanoic acid” has a CAS Number of 180741-46-2 and a molecular weight of 154.17 . It is a solid substance at room temperature .
Synthesis of Pyrazole Derivatives
Pyrazole-bearing compounds, including “3-(5-methyl-1H-pyrazol-1-yl)propanoic acid”, are used in the synthesis of hydrazine-coupled pyrazole derivatives . These derivatives have been synthesized and their structures have been verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Antileishmanial Activity
Some hydrazine-coupled pyrazole derivatives, synthesized from “3-(5-methyl-1H-pyrazol-1-yl)propanoic acid”, have shown potent antileishmanial activity . For instance, compound 13 displayed superior antipromastigote activity .
Antimalarial Activity
The hydrazine-coupled pyrazole derivatives have also been evaluated for their in vivo antimalarial activities . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
Molecular docking studies have been conducted on these pyrazole derivatives . The study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .
Potential Pharmacophores
The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-(5-methylpyrazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6-2-4-8-9(6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWPEIKOPXXROD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355675 | |
Record name | 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801875 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(5-methyl-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
180741-46-2 | |
Record name | 5-Methyl-1H-pyrazole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180741-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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